molecular formula C7H13B B1380141 2-Bromo-1,1-dimethylcyclopentane CAS No. 22228-38-2

2-Bromo-1,1-dimethylcyclopentane

Cat. No.: B1380141
CAS No.: 22228-38-2
M. Wt: 177.08 g/mol
InChI Key: YWAZLGZDMIGDHZ-UHFFFAOYSA-N
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Description

2-Bromo-1,1-dimethylcyclopentane is an organic compound with the molecular formula C₇H₁₃Br. It is a brominated derivative of cyclopentane, characterized by the presence of a bromine atom and two methyl groups attached to the cyclopentane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1,1-dimethylcyclopentane can be synthesized through the bromination of 1,1-dimethylcyclopentane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide catalyst. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the cyclopentane ring, leading to the formation of the brominated product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its highly reactive and corrosive nature.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions (S_N1 or S_N2) where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or alkoxide (RO⁻) ions.

    Elimination Reactions: When heated in the presence of a strong base like potassium tert-butoxide, this compound can undergo elimination reactions to form alkenes, such as 1,1-dimethylcyclopentene.

    Reduction Reactions: The compound can be reduced to 1,1-dimethylcyclopentane using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Substitution: Formation of 2-hydroxy-1,1-dimethylcyclopentane, 2-cyano-1,1-dimethylcyclopentane, etc.

    Elimination: Formation of 1,1-dimethylcyclopentene.

    Reduction: Formation of 1,1-dimethylcyclopentane.

Scientific Research Applications

2-Bromo-1,1-dimethylcyclopentane is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Catalysis: Employed in the synthesis of catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1-dimethylcyclopentane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation intermediate that is then attacked by a nucleophile. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom.

Comparison with Similar Compounds

    1-Bromo-1,1-dimethylcyclopentane: Similar structure but with the bromine atom attached to a different carbon.

    2-Chloro-1,1-dimethylcyclopentane: Similar structure but with a chlorine atom instead of bromine.

    2-Bromo-1,1-dimethylcyclohexane: Similar structure but with a six-membered ring instead of a five-membered ring.

Uniqueness: 2-Bromo-1,1-dimethylcyclopentane is unique due to its specific substitution pattern and the presence of both bromine and methyl groups on the cyclopentane ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.

Properties

IUPAC Name

2-bromo-1,1-dimethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-7(2)5-3-4-6(7)8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAZLGZDMIGDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22228-38-2
Record name 2-bromo-1,1-dimethylcyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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